molecular formula C9H16O4 B12833032 (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 162678-79-7

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Cat. No.: B12833032
CAS No.: 162678-79-7
M. Wt: 188.22 g/mol
InChI Key: REUDDXCWANRXHG-SSDOTTSWSA-N
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Description

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding alcohol with methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R)-2-[(ethoxycarbonyl)methyl]-4-methylpentanoic acid: A similar compound with an ethoxycarbonyl group instead of a methoxycarbonyl group.

    (2R)-2-[(methoxycarbonyl)methyl]-4-ethylpentanoic acid: A compound with an ethyl group instead of a methyl group.

Uniqueness

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

162678-79-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI Key

REUDDXCWANRXHG-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)C(=O)O

Canonical SMILES

CC(C)CC(CC(=O)OC)C(=O)O

Origin of Product

United States

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